molecular formula C19H30ClNO5 B148186 Dipivefrine hydrochloride, (S)- CAS No. 133815-41-5

Dipivefrine hydrochloride, (S)-

Cat. No. B148186
CAS RN: 133815-41-5
M. Wt: 387.9 g/mol
InChI Key: VKFAUCPBMAGVRG-BTQNPOSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dipivefrine hydrochloride, (S)- is a synthetic prodrug of epinephrine that is used as a topical treatment for glaucoma and ocular hypertension. It is a white, odorless crystalline powder that is soluble in water and ethanol. Dipivefrine hydrochloride, (S)- is a derivative of epinephrine that has been modified to increase its ocular bioavailability and reduce its systemic side effects.

Mechanism of Action

Dipivefrine hydrochloride, (S)- works by stimulating the beta-adrenergic receptors in the eye, which increases the production and outflow of aqueous humor, thereby reducing intraocular pressure. The prodrug is rapidly metabolized in the eye to produce epinephrine, which is the active ingredient responsible for the therapeutic effect.
Biochemical and Physiological Effects:
Dipivefrine hydrochloride, (S)- has been shown to have a number of biochemical and physiological effects on the eye. It increases the production of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in the regulation of intraocular pressure. It also increases the activity of the Na+/K+-ATPase pump, which is responsible for maintaining the ionic balance in the eye.

Advantages and Limitations for Lab Experiments

One of the major advantages of using dipivefrine hydrochloride, (S)- in lab experiments is its high ocular bioavailability, which allows for accurate and precise measurement of intraocular pressure. However, its rapid metabolism in the eye can make it difficult to study the pharmacokinetics of the drug. Additionally, the systemic side effects of epinephrine can limit its use in certain experimental models.

Future Directions

There are several avenues for future research on dipivefrine hydrochloride, (S)-. One area of interest is the development of new prodrugs that can further improve the ocular bioavailability and reduce the systemic side effects of epinephrine. Another area of research is the investigation of the potential neuroprotective effects of dipivefrine hydrochloride, (S)- in the treatment of glaucoma. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of dipivefrine hydrochloride, (S)- in different experimental models to better understand its therapeutic potential.

Synthesis Methods

Dipivefrine hydrochloride, (S)- is synthesized by the esterification of epinephrine with pivalic acid. The resulting ester is then hydrolyzed to produce dipivefrine hydrochloride, (S)-. The synthesis of dipivefrine hydrochloride, (S)- is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.

Scientific Research Applications

Dipivefrine hydrochloride, (S)- is widely used in scientific research as a tool to investigate the mechanisms of action of epinephrine and other adrenergic agonists. It is also used to study the pharmacokinetics and pharmacodynamics of ocular drugs and to evaluate the efficacy and safety of new glaucoma treatments.

properties

CAS RN

133815-41-5

Molecular Formula

C19H30ClNO5

Molecular Weight

387.9 g/mol

IUPAC Name

[2-(2,2-dimethylpropanoyloxy)-4-[(1S)-1-hydroxy-2-(methylamino)ethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride

InChI

InChI=1S/C19H29NO5.ClH/c1-18(2,3)16(22)24-14-9-8-12(13(21)11-20-7)10-15(14)25-17(23)19(4,5)6;/h8-10,13,20-21H,11H2,1-7H3;1H/t13-;/m1./s1

InChI Key

VKFAUCPBMAGVRG-BTQNPOSSSA-N

Isomeric SMILES

CC(C)(C)C(=O)OC1=C(C=C(C=C1)[C@@H](CNC)O)OC(=O)C(C)(C)C.Cl

SMILES

CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C.Cl

Canonical SMILES

CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C.Cl

Origin of Product

United States

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